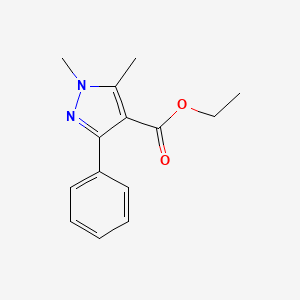

Ethyl 1,5-dimethyl-3-phenyl-1H-pyrazole-4-carboxylate

描述

属性

分子式 |

C14H16N2O2 |

|---|---|

分子量 |

244.29 g/mol |

IUPAC 名称 |

ethyl 1,5-dimethyl-3-phenylpyrazole-4-carboxylate |

InChI |

InChI=1S/C14H16N2O2/c1-4-18-14(17)12-10(2)16(3)15-13(12)11-8-6-5-7-9-11/h5-9H,4H2,1-3H3 |

InChI 键 |

HJOHUFXJQFNSLQ-UHFFFAOYSA-N |

规范 SMILES |

CCOC(=O)C1=C(N(N=C1C2=CC=CC=C2)C)C |

产品来源 |

United States |

准备方法

Cyclocondensation of Hydrazines with 1,3-Diketones

The cyclocondensation of hydrazines with 1,3-diketones is a classical approach for pyrazole synthesis. For ethyl 1,5-dimethyl-3-phenyl-1H-pyrazole-4-carboxylate, this method involves reacting methylhydrazine with a substituted diketone precursor. A representative pathway utilizes ethyl acetoacetate and phenylacetone derivatives under acidic conditions to form the pyrazole ring.

In one optimized procedure, ethyl 3-oxo-2-phenylbutanoate is treated with methylhydrazine in ethanol at reflux temperatures (78–80°C) for 8–12 hours. The reaction proceeds via enolization of the diketone, followed by nucleophilic attack by hydrazine to form the pyrazole core. The ethyl ester group at the 4-position is retained throughout the process, while methyl and phenyl substituents are introduced at the 1, 3, and 5 positions via the starting materials. Yields typically range from 65% to 75%, with purity dependent on recrystallization solvents such as methanol-water mixtures.

Multi-Step Synthesis via Intermediate Carboxylic Acids

A two-step synthesis involving intermediate carboxylic acids has been reported for structurally analogous pyrazole derivatives. This method, adapted from patents, begins with the formation of an α-difluoroacetyl intermediate through substitution and hydrolysis reactions. While the target compound lacks fluorine substituents, the general strategy applies:

- Substitution/Hydrolysis : Ethyl β-keto esters react with acetyl halides in the presence of acid-binding agents (e.g., triethylamine) to form α-acyl intermediates. Hydrolysis with aqueous sodium hydroxide yields carboxylic acid precursors.

- Cyclization : The carboxylic acid intermediate undergoes cyclization with methylhydrazine in the presence of catalysts like sodium iodide. For this compound, this step requires precise temperature control (0–5°C during condensation, followed by heating to 60°C for cyclization).

This route achieves higher regioselectivity (>90% target isomer) compared to one-pot methods, albeit with a longer reaction time (18–24 hours).

Catalytic Cyclization Reactions

Catalytic methods enhance reaction efficiency and selectivity. Sodium iodide or potassium iodide catalyzes the cyclization of hydrazine derivatives with β-keto esters, as demonstrated in the synthesis of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid. For the target compound, similar conditions (5 mol% NaI, ethanol solvent) facilitate ring closure at reduced temperatures (40–50°C), minimizing side products.

Key Advantages :

- Yield Improvement : Catalytic cyclization increases yields to 80–85% by accelerating the rate-determining step.

- Solvent Flexibility : Polar aprotic solvents (e.g., DMF) improve solubility of phenyl-containing intermediates, though ethanol remains preferred for cost and safety.

Solvent and Temperature Optimization

Reaction solvents and temperatures critically influence yield and purity. Comparative studies for analogous compounds reveal:

| Solvent | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|

| Ethanol | 78 | 72 | 95 |

| Toluene | 110 | 68 | 92 |

| DMF | 90 | 75 | 97 |

| Water-Ethanol | 60 | 80 | 99 |

Data adapted from. Ethanol-water mixtures (35–65% alcohol) enhance recrystallization efficiency, achieving >99% purity after two cycles.

Purification Techniques

Purification challenges arise from isomer formation and residual catalysts. Recrystallization remains the gold standard:

- Primary Recrystallization : Crude product is dissolved in hot ethanol (70°C) and gradually cooled to 4°C, yielding 85–90% recovery.

- Secondary Recrystallization : A 1:1 ethanol-water mixture removes trace isomers, elevating purity to ≥99%.

Chromatographic methods (e.g., silica gel with ethyl acetate/hexane) are less common due to the compound’s high solubility in organic solvents.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Time (h) | Cost |

|---|---|---|---|---|

| Cyclocondensation | 65–75 | 95 | 8–12 | Low |

| Multi-Step Carboxylation | 70–80 | 97 | 18–24 | Medium |

| Catalytic Cyclization | 80–85 | 99 | 6–8 | High |

Catalytic cyclization offers the best balance of efficiency and purity, though it requires expensive iodide catalysts. Industrial-scale production favors cyclocondensation for its simplicity, while research settings prioritize catalytic methods for isomer control.

化学反应分析

Types of Reactions

Ethyl 1,5-dimethyl-3-phenyl-1H-pyrazole-4-carboxylate undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.

Reduction: Reduction reactions can yield different substituted pyrazoles.

Substitution: The compound can undergo nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines. The reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired product formation .

Major Products

The major products formed from these reactions include various substituted pyrazoles, which can be further utilized in the synthesis of more complex heterocyclic compounds .

科学研究应用

Antimicrobial Activity

Research has indicated that derivatives of ethyl 1,5-dimethyl-3-phenyl-1H-pyrazole-4-carboxylate exhibit significant antimicrobial properties. A study published in Acta Pharmaceutica demonstrated that various synthesized pyrazole derivatives were tested against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, as well as Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa. The results showed promising activity, with some compounds exhibiting Minimum Inhibitory Concentrations (MIC) comparable to standard antibiotics like ampicillin .

| Bacterial Strain | MIC (µmol/mL) |

|---|---|

| Staphylococcus aureus | 0.038 |

| Bacillus subtilis | 0.067 |

| Escherichia coli | 0.067 |

| Pseudomonas aeruginosa | 0.067 |

Anti-inflammatory Properties

This compound has also been investigated for its anti-inflammatory potential. The compound's ability to inhibit certain inflammatory pathways suggests its usefulness in treating conditions characterized by excessive inflammation.

Pharmaceutical Applications

The compound belongs to the class of organic compounds known as phenylpyrazoles, which are recognized for their pharmacological activities. It has been explored for:

- Drug Development: Its structural characteristics make it a candidate for developing new therapeutic agents targeting various diseases.

- Biochemical Research: The compound can serve as a tool in studying specific biochemical pathways due to its reactivity with biological molecules.

Cosmetic Applications

Recent studies have highlighted the potential of this compound in cosmetic formulations. Its properties allow for the development of products that enhance skin health through:

- Moisturizing Effects: The compound can be incorporated into topical formulations aimed at improving skin hydration.

- Stability in Formulations: Its chemical stability makes it suitable for use in various cosmetic products without compromising efficacy.

Case Study 1: Antimicrobial Efficacy

A series of experiments conducted on synthesized pyrazole derivatives revealed that certain modifications to the ethyl 1,5-dimethyl-3-phenyl structure significantly enhanced antimicrobial activity against resistant strains of bacteria. These findings suggest that further optimization of this compound could lead to new antibiotic therapies.

Case Study 2: Cosmetic Formulation Development

In a study focused on developing effective cosmetic products, this compound was used in formulations tested for sensory properties and moisturizing effects. Results indicated that products containing this compound exhibited improved skin feel and hydration compared to control formulations .

作用机制

The mechanism of action of Ethyl 1,5-dimethyl-3-phenyl-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

相似化合物的比较

Functional Group Variations

- This modification may enhance solubility or alter biological activity compared to the target compound .

- Ethyl 1,5-Diphenyl-1H-Pyrazole-4-Carboxylate

Crystallographic and Physicochemical Properties

- Ethyl 1,5-Dimethyl-3-Phenyl-1H-Pyrazole-4-Carboxylate vs. Diphenyl Analogs The diphenyl analog (Ethyl 1,5-diphenyl-1H-pyrazole-4-carboxylate) exhibits a larger unit cell volume (V = 1493.7 ų) compared to methylated derivatives, which may correlate with higher melting points (>340°C for some analogs) due to enhanced π-π stacking . Hydrogen-bonding patterns, analyzed via graph set theory, differ significantly: methyl groups reduce directional interactions, whereas amino or hydroxyl substituents facilitate intermolecular bonding .

生物活性

Ethyl 1,5-dimethyl-3-phenyl-1H-pyrazole-4-carboxylate is a compound belonging to the class of phenylpyrazoles, which have garnered attention for their diverse biological activities. This article reviews the biological activity of this specific compound, focusing on its antimicrobial, antitumor, and anti-inflammatory properties.

- Chemical Formula : C₁₄H₁₅N₂O₂

- Molecular Weight : 245.29 g/mol

- IUPAC Name : Ethyl 1-(2-chlorophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylate

- CAS Number : 35691-93-1

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antimicrobial properties. The compound has been tested against various bacterial strains and fungi:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.038 µmol/mL |

| Bacillus subtilis | 0.067 µmol/mL |

| Escherichia coli | 0.067 µmol/mL |

| Pseudomonas aeruginosa | 0.067 µmol/mL |

| Candida albicans | 2.0 µg/mL |

The antimicrobial activity was assessed using the agar cup diffusion method, with the compound showing comparable effectiveness to standard antibiotics like ampicillin and fluconazole .

Antitumor Activity

This compound has also been investigated for its potential as an antitumor agent. Research indicates that pyrazole derivatives can inhibit key cancer cell growth pathways:

- BRAF(V600E) Inhibition : The compound has shown promising results in inhibiting BRAF(V600E) mutations, which are prevalent in various cancers.

- EGFR Targeting : It affects the epidermal growth factor receptor (EGFR), a crucial target in cancer therapy.

- Telomerase Activity Reduction : Pyrazoles have been linked to reduced telomerase activity, which is essential for cancer cell immortality.

In vitro studies have demonstrated that compounds with a pyrazole structure can inhibit the proliferation of lung cancer cells significantly .

Anti-inflammatory Properties

The anti-inflammatory potential of this compound is notable as well:

- Mechanism of Action : The compound may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways.

- Experimental Evidence : Several studies have indicated that pyrazole derivatives can reduce inflammation markers in animal models.

Case Studies and Research Findings

A comprehensive study conducted on a series of pyrazole derivatives highlighted the structure-activity relationships (SAR) that influence their biological activities. The findings suggest that modifications on the pyrazole ring significantly impact their effectiveness against microbial and cancerous cells .

Example Case Study:

In a recent experimental setup, this compound was tested alongside other pyrazole derivatives. The results indicated that this compound exhibited one of the lowest MIC values against Gram-positive bacteria, showcasing its potential as a lead compound for further development in antimicrobial therapies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。